Introduction: The Significance of the 3-Hydroxypiperidine Scaffold
Introduction: The Significance of the 3-Hydroxypiperidine Scaffold
An In-depth Technical Guide to the Synthesis and Properties of Ethyl 3-hydroxypiperidine-1-carboxylate
The piperidine ring is a foundational heterocyclic motif, prevalent in a vast array of natural products and active pharmaceutical ingredients (APIs).[1][2] Its derivatives are cornerstones in medicinal chemistry, contributing to treatments for a wide range of conditions. When functionalized with a hydroxyl group at the 3-position, the resulting 3-hydroxypiperidine scaffold becomes a particularly valuable chiral building block. This structural feature is critical in the synthesis of complex molecules, including antibacterial agents, anti-tumor compounds, and therapeutics for Alzheimer's disease, viral infections like AIDS, and diabetes.[2][3]
Ethyl 3-hydroxypiperidine-1-carboxylate (CAS No: 73193-61-0) is a key derivative within this class. By protecting the nitrogen atom as an ethyl carbamate, this compound offers a stable yet versatile intermediate for multi-step organic synthesis. The presence of the hydroxyl group provides a reactive site for further modification, while the carbamate can be readily removed under specific conditions to reveal the secondary amine for subsequent reactions. This guide provides a technical overview of the synthesis, properties, and applications of Ethyl 3-hydroxypiperidine-1-carboxylate for professionals in chemical research and drug development.
Section 1: Core Synthesis Methodologies
The synthesis of Ethyl 3-hydroxypiperidine-1-carboxylate is logically approached as a two-stage process: first, the formation of the 3-hydroxypiperidine core, followed by the N-functionalization with an ethoxycarbonyl group.
Formation of the 3-Hydroxypiperidine Intermediate
Two primary routes dominate the synthesis of the 3-hydroxypiperidine core:
-
Catalytic Hydrogenation of 3-Hydroxypyridine: This is a widely employed method for industrial-scale production. It involves the reduction of the aromatic pyridine ring using hydrogen gas under pressure in the presence of a noble metal catalyst, such as rhodium on carbon (Rh/C) or palladium.[2][4] The reaction is typically performed in water or an alcohol-based solvent at elevated temperatures and pressures (e.g., 80-100°C, 4-6 MPa).[4] The key advantage of this method is the direct conversion of a readily available starting material to the desired piperidine ring. The primary challenge lies in the requirement for specialized high-pressure reactor equipment and the cost of the precious metal catalyst.
-
Cyclization of Acyclic Precursors: An alternative approach involves the intramolecular cyclization of a linear precursor, such as a 5-halo-2-hydroxypentylamine salt.[2] In this method, the precursor is treated with an inorganic base in an aqueous solution. The base promotes an intramolecular nucleophilic substitution, where the amine attacks the carbon bearing the halogen, forming the six-membered piperidine ring. This pathway avoids the use of high-pressure hydrogenation but requires the synthesis of the acyclic starting material.[2]
N-Ethoxycarbonylation
Once 3-hydroxypiperidine is obtained, the final step is the introduction of the ethyl carbamate group onto the nitrogen atom. This is a standard N-acylation reaction. The 3-hydroxypiperidine is dissolved in an inert organic solvent, such as dichloromethane (DCM), and treated with ethyl chloroformate in the presence of an organic base like triethylamine.
The causality behind this choice of reagents is clear:
-
Ethyl Chloroformate is the electrophilic source of the ethoxycarbonyl group.
-
Triethylamine acts as an acid scavenger. The reaction generates a molecule of hydrochloric acid (HCl) as a byproduct, which would otherwise protonate the starting material and the product, halting the reaction. The base neutralizes this HCl, driving the reaction to completion.
The resulting Ethyl 3-hydroxypiperidine-1-carboxylate can then be isolated and purified using standard techniques like extraction and column chromatography.
Caption: General synthetic workflow for Ethyl 3-hydroxypiperidine-1-carboxylate.
Section 2: Physicochemical and Spectroscopic Properties
Comprehensive experimental data for Ethyl 3-hydroxypiperidine-1-carboxylate is not extensively documented in publicly available literature. However, its fundamental properties can be tabulated, and others can be inferred from its structure and data from closely related analogs.
| Property | Value / Description | Source |
| CAS Number | 73193-61-0 | [5] |
| Molecular Formula | C₈H₁₅NO₃ | [5][6] |
| Molecular Weight | 173.21 g/mol | [6] |
| Appearance | Expected to be a liquid or low-melting solid. | Inferred |
| Boiling Point | Data not available. For comparison, the related Ethyl 4-hydroxypiperidine-1-carboxylate boils at 275.1°C at 760 mmHg. | [7] |
| Density | Data not available. For comparison, the related Ethyl 4-hydroxypiperidine-1-carboxylate has a density of 1.165 g/cm³. | [7] |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and alcohols. | Inferred |
Spectroscopic Profile:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), along with complex multiplets for the diastereotopic protons of the piperidine ring and a signal for the hydroxyl proton.
-
¹³C NMR: The carbon NMR would feature a signal for the carbamate carbonyl carbon (~155 ppm), signals for the ethyl group carbons, and distinct signals for the five carbons of the piperidine ring.
-
IR Spectroscopy: Key vibrational bands would include a broad O-H stretch (around 3300-3500 cm⁻¹), C-H stretches (below 3000 cm⁻¹), and a strong C=O stretch for the carbamate group (around 1680-1700 cm⁻¹).
-
Mass Spectrometry: The mass spectrum would show the molecular ion peak (M⁺) or, more commonly, the protonated molecule ([M+H]⁺) under soft ionization conditions like ESI.
Section 3: Applications in Research and Drug Development
Ethyl 3-hydroxypiperidine-1-carboxylate is a strategic building block due to its dual functionality, which allows for selective and orthogonal chemical modifications.
-
Versatile Pharmaceutical Intermediate: The 3-hydroxypiperidine moiety is a key component in numerous advanced pharmaceutical intermediates. For instance, the chiral version, (S)-1-Boc-3-hydroxypiperidine, is a crucial intermediate in the synthesis of Ibrutinib, a Bruton's tyrosine kinase (BTK) inhibitor used to treat B-cell malignancies.[3] While the ethyl carbamate differs from the Boc group, the underlying synthetic utility of the scaffold remains the same. The general class of piperidine derivatives is vital in developing CNS agents, antihistamines, antipsychotics, and antidepressants.[8]
-
Orthogonal Functionalization: The compound's structure allows chemists to perform reactions at one functional group while leaving the other intact.
-
Hydroxyl Group Chemistry: The -OH group can be alkylated to form ethers, acylated to form esters, oxidized to a ketone, or converted into a good leaving group for nucleophilic substitution.
-
Carbamate Chemistry: The N-ethoxycarbonyl group serves as a robust protecting group for the piperidine nitrogen. It can be removed under hydrolytic conditions (acidic or basic) to liberate the secondary amine, which can then participate in reactions such as reductive amination, N-arylation, or amide bond formation.
-
This orthogonality is critical in the construction of complex molecular architectures required for modern drug discovery.[9]
Caption: Relationship between structure and synthetic applications.
Section 4: Detailed Experimental Protocol
This section provides a representative, self-validating protocol for the synthesis of Ethyl 3-hydroxypiperidine-1-carboxylate from 3-hydroxypiperidine.
Objective: To synthesize Ethyl 3-hydroxypiperidine-1-carboxylate via N-acylation.
Reagents & Materials:
-
3-Hydroxypiperidine (1.0 eq)
-
Ethyl chloroformate (1.1 eq)
-
Triethylamine (1.2 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 3-hydroxypiperidine (1.0 eq) and dissolve it in anhydrous DCM (approx. 0.2 M concentration).
-
Addition of Base: Add triethylamine (1.2 eq) to the solution. Cool the flask to 0°C using an ice-water bath. Causality: Cooling is necessary to control the exothermic reaction upon addition of the acylating agent.
-
Acylation: Add ethyl chloroformate (1.1 eq) dropwise to the stirred solution over 15-20 minutes, ensuring the internal temperature remains below 10°C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Aqueous Workup: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with saturated NaHCO₃ solution (to remove excess acid), and then with brine (to reduce the solubility of organic material in the aqueous layer).
-
Drying and Concentration: Separate the organic layer and dry it over anhydrous MgSO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure Ethyl 3-hydroxypiperidine-1-carboxylate.
-
Characterization: Confirm the identity and purity of the final product using NMR spectroscopy (¹H and ¹³C) and mass spectrometry.
Conclusion
Ethyl 3-hydroxypiperidine-1-carboxylate is a valuable and versatile chemical intermediate. Its synthesis is readily achievable through established methodologies, primarily involving the N-acylation of a 3-hydroxypiperidine core. The compound's true utility lies in its dual functional handles—the reactive hydroxyl group and the stable, yet removable, N-carbamate—which make it an ideal building block for constructing complex molecular targets. For researchers in drug discovery and organic synthesis, a thorough understanding of its properties and reactivity is essential for leveraging its full potential in the development of novel therapeutics and advanced chemical entities.
References
- NINGBO INNO PHARMCHEM CO.,LTD. Unlocking the Potential: Understanding 1-Ethyl-3-hydroxypiperidine's Role in Chemical Synthesis and Beyond.
- The Versatility of Piperidine Derivatives: Exploring 1-Ethyl-3-hydroxypiperidine in Diverse Applications. (n.d.).
- BLD Pharm. 73193-61-0|Ethyl 3-hydroxypiperidine-1-carboxylate.
- Chem-Impex. 1-Ethyl-3-hydroxypiperidine.
- The Role of Ethyl 4-Hydroxypiperidine-1-carboxylate in Drug Synthesis. (n.d.).
- Sunshine Pharma. Ethyl 4-hydroxypiperidine-1-carboxylate CAS 65214-82-6.
- Chemsigma. ethyl 3-hydroxypiperidine-1-carboxylate [73193-61-0].
- ChemicalBook. Uses and Preparation of (S)-1-Boc-3-hydroxypiperidine.
- Li, Y. et al. (2022). Structure-directed discovery of potent soluble epoxide hydrolase inhibitors for the treatment of inflammatory diseases. PubMed Central.
- Chemsrc. ethyl 3-hydroxypiperidine-2-carboxylate | CAS#:142954-54-9.
- Google Patents. CN106432059A - Preparation method of 3-hydroxypiperidine, preparation method of derivative of 3-hydroxypiperidine, and intermediate of 3-hydroxypiperidine.
- Google Patents. CN105439939A - Synthetic method of (S)-N-Boc-3-hydroxypiperidine.
Sources
- 1. nbinno.com [nbinno.com]
- 2. CN106432059A - Preparation method of 3-hydroxypiperidine, preparation method of derivative of 3-hydroxypiperidine, and intermediate of 3-hydroxypiperidine - Google Patents [patents.google.com]
- 3. Uses and Preparation of (S)-1-Boc-3-hydroxypiperidine_Chemicalbook [chemicalbook.com]
- 4. CN105439939A - Synthetic method of (S)-N-Boc-3-hydroxypiperidine - Google Patents [patents.google.com]
- 5. ethyl 3-hydroxypiperidine-1-carboxylate [73193-61-0] | Chemsigma [chemsigma.com]
- 6. ethyl 3-hydroxypiperidine-2-carboxylate | CAS#:142954-54-9 | Chemsrc [chemsrc.com]
- 7. Ethyl 4-hydroxypiperidine-1-carboxylate CAS 65214-82-6 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 8. nbinno.com [nbinno.com]
- 9. Structure-directed discovery of potent soluble epoxide hydrolase inhibitors for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
